1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone
Description
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone is a substituted acetophenone derivative featuring a fluorine atom at the para position and a methoxy group at the ortho position of the aromatic ring. The compound’s molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol. The amino and ketone functional groups on the acetone backbone contribute to its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
BCJNBCWQSNDJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)OC)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Functionalization
One common approach begins with 4-fluoro-2-methoxyaniline or its protected derivatives. Protection of the amino group is often achieved using acetamide or phthalimide groups to prevent side reactions during subsequent steps.
- Protection of 4-fluoro-2-methoxyaniline with acetic anhydride in acetic acid at moderate temperatures (25–90°C) to form N-(4-fluoro-2-methoxyphenyl)acetamide.
- Nitration of the protected amine to introduce a nitro group at the 5-position, yielding N-protected-(4-fluoro-2-methoxy-5-nitro)aniline.
- Subsequent deprotection under controlled conditions to restore the free amine functionality.
This sequence ensures selective substitution and functional group compatibility for later steps.
Introduction of the Aminoacetone Side Chain
The aminoacetone moiety can be introduced by several methods, including:
- Reductive amination: Reaction of 4-fluoro-2-methoxyphenylacetone or its derivatives with ammonia or amines under reductive conditions (e.g., hydrogenation with Pd/C catalyst) to form the corresponding amino ketone.
- Condensation and reduction: Condensation of substituted benzaldehydes (e.g., 4-fluoro-2-methoxybenzaldehyde) with acetone derivatives, followed by reduction of the resulting imine or enamine intermediates to the amino ketone.
Representative Synthetic Route from Literature
A detailed synthetic route adapted from patent literature for related compounds (1-(4-methoxyphenyl)ethylamine analogs) can be summarized as follows:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| (a) | Reflux of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine and p-toluenesulfonic acid in toluene | 10-12 h, Dean-Stark trap to remove water | Formation of Schiff base intermediate |
| (b) | Catalytic hydrogenation of intermediate with 10% Pd/C under hydrogen atmosphere | 35-40°C, 10-12 h | Reduction to amine intermediate |
| (c) | Treatment with p-toluenesulfonic acid to form crystalline salt | 45-50°C, 6 h | Isolation of amine salt |
| (d) | Base extraction and further hydrogenation | Room temp, 10-12 h | Final free base amine |
| (e) | Crystallization as hydrochloride salt | Room temp | Pure amine hydrochloride salt |
This method highlights the use of catalytic hydrogenation and acid-base manipulations to obtain high-purity amino ketone products. While the example is for a methoxyphenyl derivative, similar conditions apply for fluoro-methoxy analogs with appropriate substrate adjustments.
Alternative Synthetic Approaches
- Protection-Deprotection Strategy: Use of phthaloyl chloride to protect amino groups in aromatic intermediates, followed by fluorination and deprotection with ammonium hydroxide or hydrazine hydrate to yield amino-substituted intermediates.
- Nucleophilic Aromatic Substitution: Fluorine atoms on aromatic rings can be substituted by nucleophiles such as hydrazine or amines under controlled conditions, facilitating the introduction of amino groups on fluoro-substituted aromatic rings.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive amination of substituted acetophenone | 4-fluoro-2-methoxyacetophenone, amine | Pd/C, H2 | Mild temp, 10-12 h | High selectivity, scalable | Requires hydrogenation setup |
| Protection-nitration-deprotection | 4-fluoro-2-methoxyaniline | Acetic anhydride, nitrating agents, base | 25-90°C, multi-step | Selective substitution, good yields | Multi-step, requires careful control |
| Nucleophilic aromatic substitution | Fluoro-substituted aromatics | Hydrazine hydrate, ammonium hydroxide | Elevated temp, 2-9 h | Direct amine introduction | Possible side reactions, complex mixtures |
| Condensation of benzaldehyde with acetone derivatives | 4-fluoro-2-methoxybenzaldehyde, acetone | Acid/base catalysts | Reflux, several hours | Straightforward, versatile | May require purification of intermediates |
Research Findings and Yields
- Yields for amino ketone products via reductive amination typically range from 70% to 90%, depending on substrate purity and reaction conditions.
- Protection-deprotection sequences yield intermediates with purities suitable for further transformations; overall yields can be moderate due to multiple steps.
- Use of Pd/C catalysts and hydrogen atmosphere is effective for reduction steps, with reaction times around 10-12 hours at moderate temperatures (35-55°C).
- Deprotection using ammonium hydroxide is gentler and avoids formation of complex by-products compared to hydrazine hydrate.
Chemical Reactions Analysis
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
- Polarity: The ortho-methoxy group in the target compound increases steric hindrance and slightly reduces polarity compared to para-methoxy analogs. This is evident in chromatographic behavior; acetone (as a solvent) can elute such compounds faster than ethyl acetate due to its intermediate polarity . Fluorine’s electronegativity enhances the compound’s dipole moment, similar to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 73792-22-0), where the trifluoromethyl group amplifies electron-withdrawing effects .
- Melting Points: While direct data are unavailable, analogs like 2-Amino-4-fluorobenzoic acid (CAS 446-32-2) exhibit a melting point of 188–196°C, suggesting that fluorine and amino groups stabilize crystalline packing .
Substituent Effects
- Fluorine Position: Para-fluoro (target compound) vs.
- Methoxy Group: Ortho-methoxy (target) vs. meta-methoxy (e.g., 1-Amino-1-(3-cyclopentyloxyphenyl)acetone, CAS 1270529-86-6): Ortho-substitution imposes greater steric hindrance, affecting reaction kinetics in nucleophilic additions .
Research Findings and Data Tables
Table 1: Key Structural Comparisons
Table 2: Solvent Polarity and Elution Behavior
| Solvent | Polarity Index | UV Cutoff (nm) | Suitability for Target Compound |
|---|---|---|---|
| Acetone | 5.1 | 330 | Optimal for low-UV compounds |
| Ethyl Acetate | 4.4 | 256 | Limited due to UV absorption |
| Hexane | 0.0 | 200 | Poor solubility |
| Reference |
Biological Activity
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C10H12FNO2
- Molecular Weight: 197.21 g/mol
- IUPAC Name: this compound
The structure of this compound features an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biological pathways.
Key Mechanisms Identified:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation: It may influence signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Recent research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Table 1: Antitumor Activity in Different Cell Lines
| Cell Line | Concentration (µM) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CCRF-CEM | 1.5 - 3.0 | 2.5 | Induction of apoptosis |
| Jurkat | 3.0 | 3.0 | Mitochondrial pathway activation |
| A549 (Lung Cancer) | 2.0 | 1.8 | Caspase-dependent apoptosis |
Case Studies
- Study on CCRF-CEM Cells:
- Impact on Mitochondrial Membrane Potential:
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects as well:
- Cytotoxicity Studies: Initial assessments indicate low toxicity towards non-cancerous cells at therapeutic concentrations.
- In Vivo Studies: Further research is needed to evaluate the safety profile and any potential side effects in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
